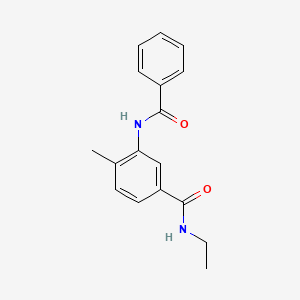![molecular formula C12H19N3O2 B4604284 N-(3-METHOXYPROPYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4604284.png)
N-(3-METHOXYPROPYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Übersicht
Beschreibung
N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both a methoxypropyl group and a pyridyl group, suggests potential for interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route could be:
Step 1: Preparation of the isocyanate intermediate by reacting 3-methoxypropylamine with phosgene or a phosgene substitute.
Step 2: Reaction of the isocyanate intermediate with 1-(3-pyridyl)ethylamine under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield methoxypropionic acid, while reduction of the pyridyl ring could produce a piperidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxypropyl and pyridyl groups could play a role in binding to molecular targets, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-METHOXYPROPYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA
- N-(3-METHOXYPROPYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA
- N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)METHYL]UREA
Uniqueness
N-(3-METHOXYPROPYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is unique due to the specific positioning of the methoxypropyl and pyridyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it might exhibit different binding affinities or reactivity profiles, making it valuable for specific applications.
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-10(11-5-3-6-13-9-11)15-12(16)14-7-4-8-17-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXOXTPYQRCETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6E)-6-[[3-chloro-5-ethoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4604226.png)
![2-[(4-chlorophenyl)thio]-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4604231.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4604237.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4604238.png)
![5-methyl-N-[1-(4-methylphenyl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4604239.png)
![N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4604245.png)
![2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B4604249.png)

![3-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B4604272.png)
![4-{5-[(cyclopentylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4604274.png)
![Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B4604275.png)
![5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4604282.png)
